7-(Azepan-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by its unique structure that combines elements of pyrazole and pyrimidine. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications. The compound is identified by its Chemical Abstracts Service (CAS) number 950391-78-3 and has a molecular formula of CHNO, with a molecular weight of 336.4 g/mol .
The classification of 7-(Azepan-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine falls within the realm of organic chemistry, specifically under heterocyclic compounds. These compounds are synthesized for various applications in medicinal chemistry, particularly due to their ability to interact with biological targets . The structural features imparted by the azepane ring and methoxyphenyl group enhance the compound's potential for specific interactions in biological systems.
The synthesis of 7-(Azepan-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine can be achieved through several methodologies, primarily involving cyclization reactions of appropriately substituted precursors. One effective approach is the use of multicomponent reactions where 1,3-diketones or keto esters react with substituted hydrazines or amines to yield pyrazolo[1,5-a]pyrimidine derivatives.
A notable synthetic route involves the condensation of 2-(2-methoxyphenyl)hydrazine with 5-methylpyrazolo[1,5-a]pyrimidine derivatives under acidic conditions. The reaction typically requires careful control of temperature and pH to optimize yields and purity. For instance, using acetic acid as a solvent facilitates the formation of the desired product through a series of nucleophilic substitutions and cyclization steps .
The molecular structure of 7-(Azepan-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine features a fused pyrazole-pyrimidine ring system with an azepane substituent at position seven and a methoxyphenyl group at position two. This configuration significantly influences its chemical reactivity and biological properties.
Key structural data includes:
7-(Azepan-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine can participate in various chemical reactions typical for heterocyclic compounds. These include:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The physical properties of 7-(Azepan-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine are essential for understanding its behavior in different environments:
Chemical properties include stability under standard laboratory conditions and solubility profiles that may vary depending on functional groups present in the molecule. These factors are critical when considering formulations for drug development.
7-(Azepan-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine has potential applications in several scientific fields:
Pyrazolo[1,5-a]pyrimidines demonstrate pronounced efficacy as cyclin-dependent kinase (CDK) inhibitors, disrupting cell cycle progression in hyperproliferative diseases. The 5,7-diamine derivatives exemplified by patent WO2015124941A1 exhibit low-nanomolar CDK4/6 inhibition (IC₅₀ < 50 nM), directly correlating with in vivo tumor regression in hormone-receptor-positive breast cancer models. The structural motif of 7-(azepan-1-yl) substitution—as present in our focal compound—confers enhanced kinase binding affinity and metabolic stability over smaller cyclic amines (e.g., piperidine). Critically, these inhibitors synergize with antiestrogens (e.g., fulvestrant, tamoxifen) and aromatase inhibitors (e.g., letrozole), overcoming endocrine resistance pathways through dual targeting of CDK-driven proliferation and estrogen receptor signaling [5].
Table 1: Key Therapeutic Targets of Pyrazolo[1,5-a]pyrimidine Derivatives
Biological Target | Therapeutic Area | Structural Requirement | Reported Efficacy |
---|---|---|---|
CDK4/6 | Breast/Ovarian Cancer | 5,7-Diamino substitution | Tumor regression in xenografts [5] |
Glucocorticoid Receptor (GR) | Inflammation/Autoimmunity | 2-Aryl-5-methyl substitution | Reduced cytokine release in vitro [3] |
HER2 Kinase | HER2+ Breast Cancer | 3-Carbonyl linked to N-heterocycles | Inhibition of HER2-driven proliferation [5] |
The 2-(2-methoxyphenyl)-5-methyl configuration in pyrazolo[1,5-a]pyrimidines enables non-canonical binding to glucocorticoid receptors, as disclosed in EP1782859A2. This substitution pattern induces a unique conformational shift in the GR ligand-binding domain, triggering transrepression of NF-κB and AP-1—key transcription factors governing TNF-α, IL-6, and COX-2 expression. Unlike classical glucocorticoids (e.g., prednisone), these derivatives minimize transactivation-associated adverse effects by selective cofactor recruitment. The 7-azepan-1-yl group augments this profile by enhancing cytosolic retention and prolonging the suppression of inflammatory mediators in macrophage assays (>80% inhibition at 10 μM) [3]. This positions such molecules as next-generation GR modulators for chronic inflammatory pathologies.
The pyrazolo[1,5-a]pyrimidine nucleus is intrinsically π-deficient due to electron withdrawal by the pyrimidine N1 and C3a atoms, rendering positions C2, C5, and C7 electrophilic. This facilitates nucleophilic aromatic substitution (SNAr) at C7—exploited to install the azepan-1-yl group in our target compound—while the C5 methyl group provides steric and electronic stabilization. As established in pyrimidine chemistry, methoxyaryl substituents at C2 donate electrons into the core, partially countering the π-deficiency and optimizing H-bond acceptor/donor balance for target engagement [6]. Quantum mechanical analyses confirm that the 2-methoxyphenyl group elevates HOMO density at C7, accelerating SNAr reactions with secondary amines—a key step in synthesizing 7-(azepan-1-yl) derivatives [6].
The evolution from smaller N-heterocycles to seven-membered azepane at C7 marks a deliberate design strategy to enhance pharmacokinetics. Azepane's increased conformational flexibility and hydrophobic volume improve membrane permeability (predicted logP ≈ 3.8) versus rigid piperidine analogs, while retaining water solubility via tertiary amine protonation. Comparative data reveals significant advantages:
Table 2: Impact of C7 Substituents on Pyrazolo[1,5-a]pyrimidine Properties
C7 Substituent | Molecular Weight (g/mol) | *clogP | Kinase Binding ΔG (kcal/mol) | Plasma Stability (t₁/₂, h) |
---|---|---|---|---|
Azepan-1-yl | 336.4 [2] | 3.82 | -9.1 | >24 [3] |
Piperidin-1-yl | 322.4 [4] | 3.10 | -8.3 | 12 [4] |
Morpholin-4-yl | 324.4 | 2.05 | -7.9 | 8 |
*Calculated partition coefficient
Additionally, the ortho-methoxy group in the 2-aryl substituent sterically shields the acetamide linkage (in prodrug forms) from esterase hydrolysis, while its electron-donating resonance effect stabilizes the bound conformation in GR's hydrophobic pocket [3]. This contrasts with para-substituted analogs, which exhibit reduced receptor occupancy due to suboptimal spatial positioning. Molecular dynamics simulations confirm that the 5-methyl group fills a conserved cleft in CDK2/4/6 ATP-binding sites, with its hydrophobic interactions contributing ~30% of total binding energy [5].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5